molecular formula C7H5N5O2 B2920214 5-(1H-tetrazol-1-yl)nicotinic acid CAS No. 1341062-94-9

5-(1H-tetrazol-1-yl)nicotinic acid

Cat. No.: B2920214
CAS No.: 1341062-94-9
M. Wt: 191.15
InChI Key: AYTWMNRXFHNXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1H-tetrazol-1-yl)nicotinic acid is a heterocyclic compound that features both a tetrazole ring and a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-tetrazol-1-yl)nicotinic acid typically involves the formation of the tetrazole ring followed by its attachment to the nicotinic acid. One common method is the cycloaddition reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . This reaction proceeds under mild conditions and yields the tetrazole ring efficiently.

Another method involves the use of triethyl orthoformate and sodium azide to form the tetrazole ring, which is then coupled with nicotinic acid derivatives . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(1H-tetrazol-1-yl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the tetrazole ring, leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles and nicotinic acid derivatives, which can be further utilized in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-tetrazol-1-yl)nicotinic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of both the tetrazole ring and the nicotinic acid moiety allows for versatile applications in various fields .

Properties

IUPAC Name

5-(tetrazol-1-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O2/c13-7(14)5-1-6(3-8-2-5)12-4-9-10-11-12/h1-4H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTWMNRXFHNXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1N2C=NN=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The methyl 5-(1H-tetrazol-1-yl)nicotinate obtained in step A was dissolved in THF (50 mL) and treated with 1N lithium hydroxide (50 mL) and stirred for 1 hour. The mixture was diluted with water and the resulting solid isolated by filtration and drying under high vacuum to provide 5-(1H-tetrazol-1-yl)nicotinic acid.
Name
methyl 5-(1H-tetrazol-1-yl)nicotinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.